

# Application Notes and Protocols for Evaluating EVT801 Activity

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## Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

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## Introduction

**EVT801** is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth and metastasis.[2][3][4] **EVT801** has demonstrated significant anti-tumor effects in various preclinical models by not only inhibiting VEGF-C-induced endothelial cell proliferation but also by modulating the tumor microenvironment to reduce hypoxia and suppress immunosuppressive cells.[1][3][4] Furthermore, **EVT801** shows a synergistic effect when combined with immune checkpoint therapies.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of **EVT801**, enabling researchers to assess its potency, selectivity, and mechanism of action.

## Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of **EVT801** in various cell-based assays.

Table 1: **EVT801** Inhibition of VEGFR Autophosphorylation in HEK293 Cells

Target	IC50 (nM)
VEGFR-3	39[1]
VEGFR-2	260[1]
VEGFR-1	2130[1]

Table 2: **EVT801** Inhibition of VEGF-Induced Endothelial Cell Proliferation (hLMVEC)

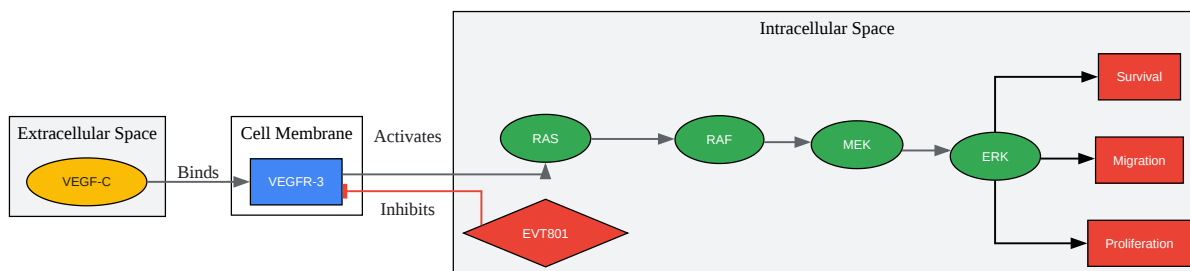
Stimulant	EVT801 IC50 (nM)
VEGF-C	15[3]
VEGF-D	8[3]
VEGF-A	155[3]

Table 3: **EVT801** Inhibition of VEGF-C-Induced ERK1/2 Phosphorylation in hLMVEC

Assay	IC50 (nM)
pERK1/2 Inhibition	13[3]

## Signaling Pathway

The binding of VEGF-C or VEGF-D to VEGFR-3 triggers the dimerization and transphosphorylation of the receptor, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK pathway, promoting lymphangiogenesis.[3] **EVT801** selectively inhibits VEGFR-3, thereby blocking these downstream signals.

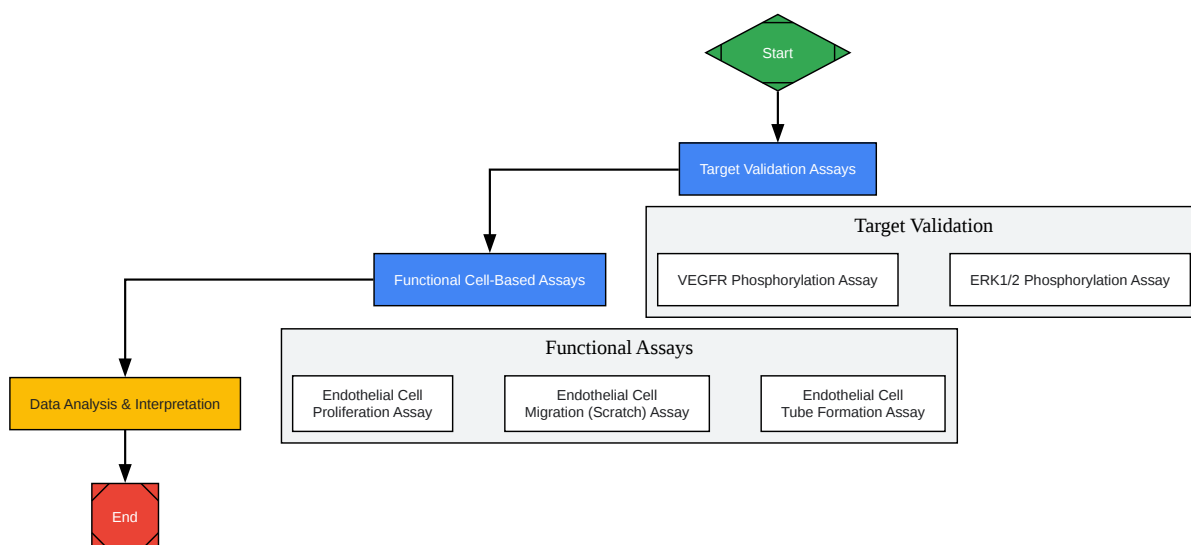


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VEGF-C/VEGFR-3 signaling pathway and the inhibitory action of **EVT801**.

## Experimental Workflow

A general workflow for evaluating the anti-angiogenic properties of **EVT801** using a series of in vitro cell-based assays is depicted below.



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General experimental workflow for in vitro evaluation of **EVT801**.

## Experimental Protocols

### VEGFR Phosphorylation Assay

This assay determines the ability of **EVT801** to inhibit the autophosphorylation of VEGFR-1, -2, and -3.

Materials:

- HEK293 cells transiently expressing human VEGFR-1, VEGFR-2, or VEGFR-3
- Cell culture medium (e.g., DMEM) with 10% FBS

- Assay medium (serum-free DMEM)
- Recombinant human VEGF-A, VEGF-C
- **EVT801**
- Lysis buffer
- Phospho-VEGFR specific antibodies and total VEGFR antibodies
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate
- 96-well cell culture plates

Protocol:

- Seed HEK293 cells expressing the desired VEGFR into 96-well plates at a density of ~40,000 cells per well and incubate overnight.
- The following day, replace the growth medium with 50  $\mu$ L of assay medium and incubate for 1 hour.
- Prepare serial dilutions of **EVT801** in assay medium.
- Add 25  $\mu$ L of the **EVT801** dilutions to the cells and incubate for 1 hour.
- Add 25  $\mu$ L of the appropriate VEGF ligand (e.g., VEGF-C for VEGFR-3) to a final concentration that induces robust phosphorylation.
- Incubate for 5-10 minutes at 37°C.
- Aspirate the medium and lyse the cells with lysis buffer.
- Quantify total and phosphorylated VEGFR levels using a suitable method such as ELISA or Western blot.

## Endothelial Cell Proliferation Assay

This assay measures the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) stimulated by various VEGF ligands.

Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial cell growth medium (e.g., EGM-2MV)
- Basal medium (e.g., EBM-2) with 0.5% FBS
- Recombinant human VEGF-A, VEGF-C, VEGF-D
- **EVT801**
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates

Protocol:

- Seed hLMVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
- The next day, replace the medium with basal medium containing 0.5% FBS and starve the cells for 4-6 hours.
- Prepare serial dilutions of **EVT801** in basal medium.
- Add the **EVT801** dilutions to the cells, followed by the addition of the respective VEGF ligand (VEGF-A, VEGF-C, or VEGF-D) at a pre-determined optimal concentration.
- Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.

## ERK1/2 Phosphorylation Assay

This assay evaluates the inhibitory effect of **EVT801** on the downstream signaling molecule ERK1/2 in endothelial cells.

Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial cell growth medium
- Basal medium with 0.5% FBS
- Recombinant human VEGF-C
- **EVT801**
- Lysis buffer
- Phospho-ERK1/2 and total ERK1/2 antibodies
- 96-well cell culture plates

Protocol:

- Seed hLMVECs in a 96-well plate and grow to 80-90% confluency.
- Starve the cells in basal medium with 0.5% FBS for 4-6 hours.
- Pre-treat the cells with serial dilutions of **EVT801** for 1 hour.
- Stimulate the cells with an optimal concentration of VEGF-C for 10 minutes.
- Immediately lyse the cells and determine the levels of phosphorylated and total ERK1/2 using an appropriate method like a cell-based ELISA or Western blot.[5]

## Endothelial Cell Migration (Scratch) Assay

This assay assesses the ability of **EVT801** to inhibit the migration of endothelial cells.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs
- Endothelial cell growth medium
- Basal medium
- Mitomycin C (optional, to inhibit proliferation)
- P200 pipette tip or a dedicated scratch tool
- 6-well or 12-well plates
- Microscope with a camera

#### Protocol:

- Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
- (Optional) Treat the cells with mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation.
- Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.[\[6\]](#)
- Gently wash the wells with basal medium to remove dislodged cells.
- Add basal medium containing different concentrations of **EVT801** and a pro-migratory stimulus (e.g., VEGF-C).
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[\[7\]](#)
- Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.

## Endothelial Cell Tube Formation Assay



This assay evaluates the effect of **EVT801** on the ability of endothelial cells to form capillary-like structures in vitro.[8][9][10]

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basal medium
- Growth factor-reduced Matrigel®
- **EVT801**
- 96-well plates
- Microscope with a camera
- Calcein AM (optional, for fluorescence imaging)

#### Protocol:

- Thaw growth factor-reduced Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.[8]
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
- Harvest HUVECs and resuspend them in basal medium at a density of  $1-2 \times 10^5$  cells/mL.
- Mix the cell suspension with different concentrations of **EVT801** and a pro-angiogenic stimulus (e.g., VEGF-A).
- Seed 100 µL of the cell suspension mixture onto the solidified Matrigel®.
- Incubate the plate for 4-18 hours at 37°C.[8]
- Visualize and capture images of the tube-like structures using a microscope.

- Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

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- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating EVT801 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#cell-based-assays-for-evaluating-evt801-activity]

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